Scutebarbatin A

Übersicht

Beschreibung

Synthesis Analysis

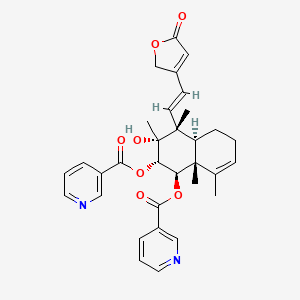

Scutebarbatine A is one of several neo-clerodane diterpenoids identified in Scutellaria barbata. The process of isolating Scutebarbatine A involves the ethanol extraction of the plant, followed by extensive spectroscopic studies for structure elucidation. These studies include UV, IR, HRFAB-MS, 1D NMR, and 2D NMR analyses, which help in determining the compound's unique structure and its stereochemistry (Wang, Ren, Li, & Liu, 2010).

Molecular Structure Analysis

The molecular structure of Scutebarbatine A is characterized by its neo-clerodane skeleton, a common feature among the diterpenoids isolated from Scutellaria barbata. This structure has been thoroughly analyzed and confirmed through spectroscopic methods, leading to the revision of previously reported structures for related compounds (Wang, Ren, Li, & Liu, 2010).

Chemical Reactions and Properties

Scutebarbatine A undergoes various chemical reactions, including hydrolysis, oxidation, hydrogenation, dehydration, and conjugation with sulfate, as part of its metabolic pathway in biological systems. These reactions result in the formation of several metabolites, which have been identified in biological samples such as rat plasma, bile, urine, and feces. The identification of these metabolites provides insights into the compound's biotransformation and its potential pharmacokinetic behaviors (Zhao, Wang, Yuan, Yang, & Gao, 2022).

Physical Properties Analysis

While specific physical properties of Scutebarbatine A, such as melting point, solubility, and crystal structure, are not detailed in the available literature, these properties are typically determined through standard physical and chemical analytical techniques. The compound's solubility in various solvents and its stability under different conditions are crucial for its application in pharmacological studies.

Chemical Properties Analysis

The chemical properties of Scutebarbatine A, including its reactivity with other chemical agents and its stability under various conditions, are inferred from its structure and the known behaviors of neo-clerodane diterpenoids. These compounds exhibit significant biological activities, which are attributed to their unique chemical structures and the presence of functional groups that interact with biological targets (Zhao, Wang, Yuan, Yang, & Gao, 2022).

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität bei Lungenkarzinom

Scutebarbatin A (SBT-A) hat sich als wirksam gegen menschliche Lungenkarzinomzellen des Typs A549 erwiesen {svg_1}. Es konnte gezeigt werden, dass es in diesen Zellen dosisabhängig Apoptose induziert {svg_2}. Der Wirkmechanismus beinhaltet die Hochregulierung der Expression von Cytochrom c, Caspase-3 und 9 sowie die Herunterregulierung der Bcl-2-Spiegel in A549-Zellen {svg_3}. Dies legt nahe, dass SBT-A ein potenzieller Therapeutikum für Lungenkrebs sein könnte.

Induktion von Apoptose in Krebszellen

SBT-A induziert dosisabhängig Apoptose, speziell in Krebszellen {svg_4}. Die wichtigste Klasse der herunterregulierten Proteine sind die pro-survival Proteine, die Inhibitoren der Apoptose (IAPs) und die IAP-regulierenden Proteine {svg_5}. Dies deutet darauf hin, dass SBT-A die molekularen Bremsen (die IAPs) der Apoptose in Krebszellen, die dem Zelltod entgehen, löst {svg_6}.

Traditionelle medizinische Anwendungen

Scutellaria barbata, die Pflanze, aus der SBT-A gewonnen wird, wurde in der traditionellen Medizin zur Behandlung verschiedener Erkrankungen eingesetzt {svg_7}. Dazu gehören entzündete Kehle, starke Schmerzen, Ödeme, Gelbsucht und Schlangenbisse {svg_8}. Aufgrund seiner Fähigkeit, Hitze und Giftstoffe zu beseitigen, die Durchblutung zu fördern, um Blutstase zu entfernen, und die Diurese zu induzieren, um Ödeme zu reduzieren {svg_9}, könnte SBT-A möglicherweise auch in diesen Bereichen Anwendung finden.

Wirkmechanismus

Target of Action

Scutebarbatine A, a major diterpenoid produced in the leaves of Scutellaria barbata , primarily targets cancer cells . It specifically induces apoptosis in human colon cancer cells and lung carcinoma A549 cells The major class of proteins down-regulated by Scutebarbatine A are pro-survival proteins, the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins .

Mode of Action

Scutebarbatine A interacts with its targets by inhibiting the IAPs . This inhibition releases the molecular brakes (the IAPs) on apoptosis in cell death-evading cancer cells . It also triggers apoptosis via the activation of MAPK and ER stress .

Biochemical Pathways

Scutebarbatine A affects the apoptosis pathway in cancer cells. It up-regulates the expressions of cytochrome c, caspase-3 and 9, and down-regulates the levels of Bcl-2 . These changes lead to the induction of apoptosis, specifically in cancer cells .

Result of Action

The result of Scutebarbatine A’s action is the induction of apoptosis, specifically in cancer cells . This is achieved through the up-regulation of cytochrome c, caspase-3 and 9, and the down-regulation of Bcl-2 . It has a notable antitumor effect on A549 cancer via mitochondria-mediated apoptosis .

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

With the knowledge of the genes that make up the biochemical pathway behind the anti-cancer activity of Scutebarbatine A, researchers are close to being able to synthesize larger quantities of compounds more rapidly and sustainably by using a host such as yeast . This could lead to the development of new anti-cancer medicines .

Eigenschaften

IUPAC Name |

[(1R,2S,3R,4R,4aS,8aR)-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N2O7/c1-20-8-5-11-24-30(2,13-12-21-16-25(35)39-19-21)32(4,38)27(41-29(37)23-10-7-15-34-18-23)26(31(20,24)3)40-28(36)22-9-6-14-33-17-22/h6-10,12-18,24,26-27,38H,5,11,19H2,1-4H3/b13-12+/t24-,26+,27+,30-,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCKNUOZCOKYOO-JUJIBZTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1h-Imidazo[1,5-b]pyrazol-2(4h)-one,4-[(4-methoxyphenyl)methylene]-1,3,6-triphenyl-](/img/structure/B1179544.png)